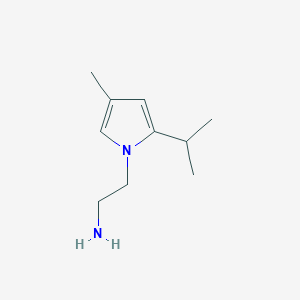
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound, also known as 4-IPEA, has been studied for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves its ability to activate certain receptors in the brain, known as trace amine-associated receptors (TAARs). These receptors are involved in the regulation of dopamine and other neurotransmitters, which are important for the proper functioning of the central nervous system.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine can have a number of biochemical and physiological effects. These include increased dopamine release, enhanced locomotor activity, and improved cognitive function. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine in lab experiments is its ability to selectively activate certain receptors in the brain, allowing researchers to study the effects of specific neurotransmitters and their receptors. However, one limitation of using this compound is that it is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could help to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, studies could be conducted to determine whether this compound has any potential side effects or interactions with other drugs.
Synthesemethoden
The synthesis method for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine involves several steps. First, 2-pyrrolidone is reacted with isopropylmagnesium bromide to form 2-isopropylpyrrolidine. Next, this compound is reacted with methyl iodide to form 2-isopropyl-4-methylpyrrolidine. Finally, this compound is reacted with ethylamine to form 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine.
Wissenschaftliche Forschungsanwendungen
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that this compound can activate certain receptors in the brain that are involved in the regulation of dopamine and other neurotransmitters.
Eigenschaften
CAS-Nummer |
141030-97-9 |
|---|---|
Produktname |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanamine |
Molekularformel |
C10H18N2 |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C10H18N2/c1-8(2)10-6-9(3)7-12(10)5-4-11/h6-8H,4-5,11H2,1-3H3 |
InChI-Schlüssel |
HXASMZYQKSSMEJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
Kanonische SMILES |
CC1=CN(C(=C1)C(C)C)CCN |
Synonyme |
1H-Pyrrole-1-ethanamine,4-methyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B114863.png)
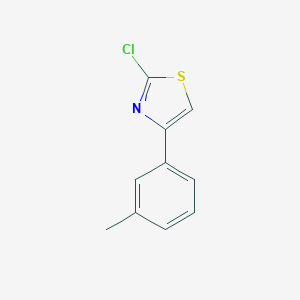
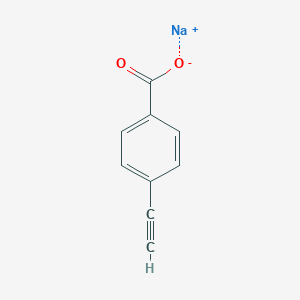
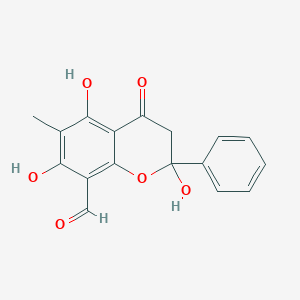
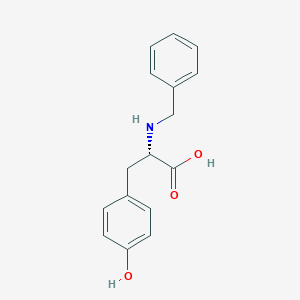
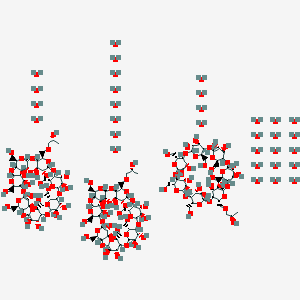
![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)
![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)
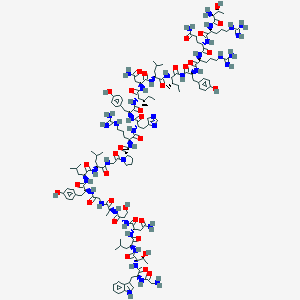
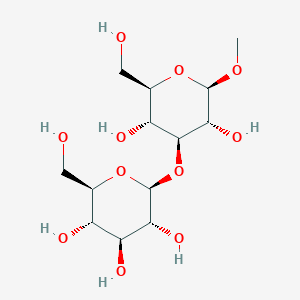
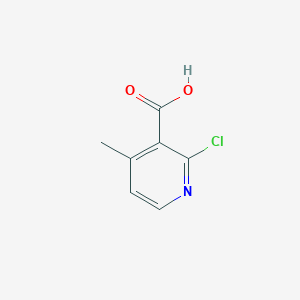
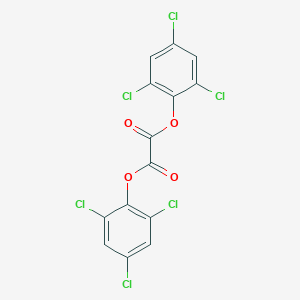
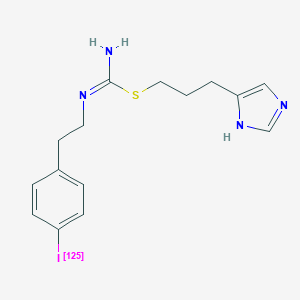
![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)